molecular formula C22H22N2O4 B2493941 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate CAS No. 878976-83-1

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate

Cat. No.: B2493941
CAS No.: 878976-83-1
M. Wt: 378.428
InChI Key: XRHKFSAPMMVXOM-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core substituted with a 4-hydroxyphenyl group at the para position. The ester is further functionalized with a 2-[(1-cyanocyclohexyl)amino]-2-oxoethyl moiety. The 1-cyanocyclohexyl group introduces steric bulk and electronic effects due to the nitrile (-CN) group, while the 4-hydroxyphenyl substituent enhances hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c23-15-22(12-2-1-3-13-22)24-20(26)14-28-21(27)18-6-4-16(5-7-18)17-8-10-19(25)11-9-17/h4-11,25H,1-3,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHKFSAPMMVXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its structural components. It includes a benzoate moiety, which is known for its role in various biological activities, particularly in the modulation of enzyme activity and receptor interactions. The presence of a cyanocyclohexyl group suggests potential interactions with various biological targets.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzoate compounds can effectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in many cancer pathways .

Induction of Apoptosis

The compound's structure suggests it may activate apoptotic pathways in cancer cells. In vitro studies have demonstrated that related compounds induce cytotoxicity in various cancer cell lines by activating caspases, leading to programmed cell death .

Case Studies and Experimental Data

  • Cytotoxicity Studies : In experiments involving A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, the compound exhibited significant cytotoxic effects. The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer agent .
  • Binding Affinity Studies : Molecular docking studies have shown that this compound binds effectively to the active site of EGFR, suggesting a strong potential for therapeutic application in targeting this receptor .
  • Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile for the compound compared to established EGFR inhibitors like erlotinib, making it a promising candidate for further development .

Data Table: Summary of Biological Activities

ActivityObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
EGFR InhibitionBlocks tyrosine kinase activity
Binding AffinityStrong interaction with EGFR
Safety ProfileFavorable compared to existing drugs

Comparison with Similar Compounds

Substituent Variations on the Benzoate Core

The benzoate ester scaffold is a common feature among analogs, but substituents on the phenyl ring significantly influence properties:

Compound Name Substituent on Benzoate Key Structural Differences Molecular Weight (g/mol) Key Properties
Target Compound 4-(4-Hydroxyphenyl) 1-Cyanocyclohexylamino-oxoethyl group ~396.4* High hydrophilicity, H-bond donor capacity
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 4-Hydroxy 4-Chlorophenyl instead of cyanocyclohexyl 290.7 Moderate lipophilicity (Cl substituent)
Methyl 4-((1-Ethoxy-2-(4-fluorophenyl)-2-oxoethyl)amino)benzoate (6a, ) 4-Fluorophenyl Ethoxy group vs. cyanocyclohexyl 356.3 Increased lipophilicity (ethoxy, F)
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate 4-[(4-Methoxybenzoyl)amino] Methoxybenzoyl and Cl substituents 423.8 High lipophilicity (Cl, methoxy)

*Calculated based on molecular formula C22H21N2O3.

Key Observations :

  • The 4-hydroxyphenyl group in the target compound enhances aqueous solubility compared to chloro or methoxy substituents, which are more lipophilic .

Amino-Oxoethyl Side Chain Modifications

The 2-amino-2-oxoethyl moiety is a critical pharmacophore in many bioactive molecules. Variations include:

Compound Name Amino-Oxoethyl Group Substituents Key Differences Biological Relevance
Target Compound 1-Cyanocyclohexyl Nitrile enhances electronic interactions Potential HDAC inhibition
[2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate Cyclohexyl(methyl)amino + sulfonyl Sulfonyl group increases acidity Possible protease inhibition
4-{[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino}benzoic acid Benzimidazole Aromatic heterocycle enhances π-π stacking Antifungal or anticancer activity

Key Observations :

  • The nitrile group in the target compound may engage in dipole-dipole interactions or act as a hydrogen-bond acceptor, unlike sulfonyl or benzimidazole groups .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters:

Property Target Compound 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Methyl 4-((1-Ethoxy-2-(4-fluorophenyl)-2-oxoethyl)amino)benzoate
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 (higher lipophilicity due to Cl) ~3.2 (high lipophilicity from ethoxy and F)
Hydrogen-Bond Donors 2 (OH and NH) 2 (OH and NH) 1 (NH only)
Aqueous Solubility Moderate (OH enhances solubility) Low (Cl reduces solubility) Very low (ethoxy and F reduce solubility)

Key Observations :

  • The 4-hydroxyphenyl group in the target compound improves solubility compared to halogenated analogs, favoring oral bioavailability .

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